N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S3/c1-2-34-23-29-27-21(36-23)25-20(32)15-35-22-28-26-18(30(22)16-9-5-3-6-10-16)13-24-19(31)14-33-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,24,31)(H,25,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRUJZLRNVXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that exhibits a range of biological activities. This document summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This compound includes an ethylthio group and a triazole derivative, which are significant for its biological interactions.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 5.0 | Apoptosis induction |
| Example 2 | HepG2 | 7.5 | Cell cycle arrest |
In vitro assays using the MTT method demonstrated that derivatives with enhanced lipophilicity exhibited improved anticancer activity .
2. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been well-documented. Research indicates that these compounds can effectively combat bacterial strains and fungi. For example, a study reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| S. aureus | 15 |
| E. coli | 20 |
The presence of sulfur in the thiadiazole ring is believed to enhance the interaction with microbial enzymes, leading to increased efficacy .
3. Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have shown promise in reducing inflammation and pain in various models. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties against multiple cell lines. The results indicated that modifications to the thiadiazole structure significantly influenced cytotoxicity. Compounds with an acetamide linkage demonstrated superior activity compared to those without it .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of thiadiazole derivatives against resistant strains of bacteria. The study found that certain modifications enhanced the compounds' ability to disrupt bacterial cell membranes, leading to increased lethality against resistant strains .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole and triazole moieties exhibit a variety of biological activities, including:
-
Antimicrobial Activity :
- Thiadiazole derivatives have shown significant antimicrobial effects against various bacterial strains and fungi.
- In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxicity against several cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3).
- Studies suggest that compounds with similar structures can inhibit cell division by targeting specific enzymes involved in cancer progression.
Anticancer Activity Evaluation
A study conducted on a series of thiadiazole derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring enhanced the anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Screening
In another study focusing on the antimicrobial properties of thiadiazole derivatives, the compound was tested against a panel of pathogens. Results showed promising activity against resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole core (highlighted in Search Result and ) is electron-deficient, making it susceptible to nucleophilic and electrophilic attacks. Key reactions include:
Triazole Ring Reactivity
The 4H-1,2,4-triazole moiety (as seen in Search Result ) exhibits tautomerism and participates in:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides, base (K<sub>2</sub>CO<sub>3</sub>) | Substitution at the sulfur atom to form thioethers |
| Coordination Chemistry | Transition metals (Cu, Fe) | Formation of metal complexes via nitrogen and sulfur donor atoms |
| Hydrolysis | Acidic or basic aqueous media | Ring opening to generate thiols or amines |
Thioether Group Transformations
The ethylthio (-S-C<sub>2</sub>H<sub>5</sub>) and triazole-thio (-S-) groups undergo:
Acetamide and Phenoxyacetamido Reactivity
The acetamide group and phenoxyacetamido side chain participate in:
Cross-Coupling Reactions
The phenyl and phenoxy groups enable transition-metal-catalyzed reactions:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl derivatives via C-C bond formation |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos | C-N bond formation with amines |
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound is unavailable, structurally related thiadiazole-triazole hybrids (Search Results ) exhibit:
-
Anticancer activity : Inhibition of kinase enzymes via hydrogen bonding with the acetamide group.
-
Antimicrobial effects : Disruption of bacterial cell membranes through thioether-mediated lipid peroxidation .
Key Challenges and Research Gaps
-
Synthetic Complexity : Multi-step synthesis requires optimization of protecting groups for thioether and acetamide functionalities .
-
Stability Issues : Thiadiazole rings may degrade under prolonged UV exposure or acidic conditions .
-
Solubility : Limited aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological testing.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves sequential heterocyclic ring formation (thiadiazole and triazole rings) followed by acylation and thioether coupling. Key steps include:
- Thiadiazole ring synthesis via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Triazole formation using carbodiimide coupling agents, followed by alkylation or amidation to introduce phenoxyacetamido-methyl groups .
- Final coupling of thiol-containing intermediates (e.g., via nucleophilic substitution) in anhydrous acetone or DMF, with K₂CO₃ as a base .
- Critical Parameters : Solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 60–80°C), and stoichiometric ratios (1:1.2 for thiol:alkyl halide) to minimize side reactions .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for thiadiazole (C=S at ~160 ppm), triazole (C-N at ~150 ppm), and phenoxyacetamido protons (δ 7.2–7.8 ppm for aromatic protons) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Example: Expected m/z for C₂₃H₂₂N₈O₂S₃ is 562.1 .
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL concentrations .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits, comparing to celecoxib as a reference .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (40–100°C), and catalyst (e.g., DMAP vs. pyridine) to identify optimal conditions .
- In-line Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products (e.g., hydrolysis of thioacetamide groups under acidic conditions) .
- Data-Driven Example : For thiadiazole-triazole coupling, yields increased from 45% to 72% when using DMF instead of THF due to better solubility of intermediates .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or DHFR .
Q. How to resolve contradictions in solubility data across experimental batches?
- Methodological Answer :
- Analytical Triangulation :
Measure solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax ~280 nm) .
Cross-validate with dynamic light scattering (DLS) to detect aggregation.
- Case Study : Batch-dependent solubility variations (e.g., 2.5 mg/mL vs. 1.8 mg/mL in PBS) were traced to residual solvent (DMF) in crystallized products, resolved via vacuum drying .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the thioacetamide bond under humid conditions (>60% RH) or acidic pH (<4) .
- Stabilization Methods :
- Lyophilization with cryoprotectants (trehalose or mannitol) to maintain amorphous state.
- Storage in argon-filled vials at -20°C, reducing oxidation of sulfur moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
